molecular formula C6H7Cl2IN2 B14054520 (4-Chloro-2-iodophenyl)hydrazine hydrochloride CAS No. 1956366-03-2

(4-Chloro-2-iodophenyl)hydrazine hydrochloride

Cat. No.: B14054520
CAS No.: 1956366-03-2
M. Wt: 304.94 g/mol
InChI Key: QRMAWGUVQNQFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-2-iodophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C6H6ClIN2·HCl It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 4-chloro-2-iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-iodophenyl)hydrazine hydrochloride typically involves the reaction of 4-chloro-2-iodoaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the formation of the hydrazine derivative. The product is then purified through recrystallization from an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-iodophenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form the corresponding amine derivatives.

    Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylhydrazine derivatives.

Scientific Research Applications

(4-Chloro-2-iodophenyl)hydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-2-iodophenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. The presence of chlorine and iodine atoms can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Iodophenyl)hydrazine hydrochloride
  • (4-Chlorophenyl)hydrazine hydrochloride
  • (4-Bromophenyl)hydrazine hydrochloride

Uniqueness

(4-Chloro-2-iodophenyl)hydrazine hydrochloride is unique due to the presence of both chlorine and iodine atoms on the phenyl ring This dual substitution pattern imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

1956366-03-2

Molecular Formula

C6H7Cl2IN2

Molecular Weight

304.94 g/mol

IUPAC Name

(4-chloro-2-iodophenyl)hydrazine;hydrochloride

InChI

InChI=1S/C6H6ClIN2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H

InChI Key

QRMAWGUVQNQFHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)I)NN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.